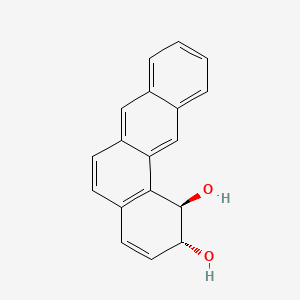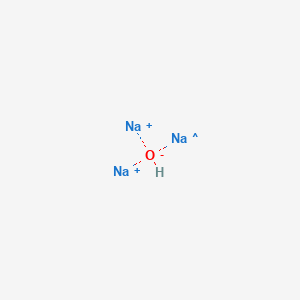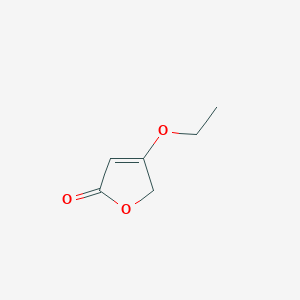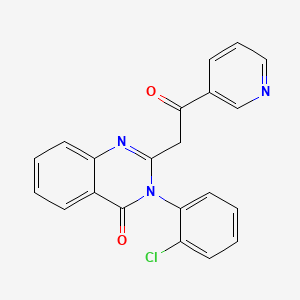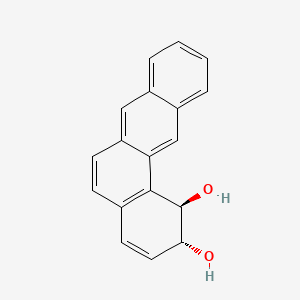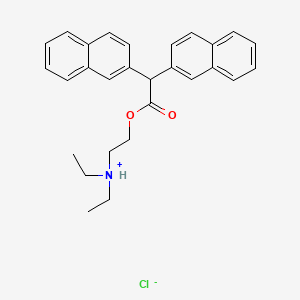
2-Naphthaleneacetic acid, alpha-(2-naphthyl)-, 2-(diethylamino)ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthaleneacetic acid, alpha-(2-naphthyl)-, 2-(diethylamino)ethyl ester, hydrochloride is a complex organic compound with a unique structure that combines the properties of naphthalene and acetic acid derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthaleneacetic acid, alpha-(2-naphthyl)-, 2-(diethylamino)ethyl ester, hydrochloride typically involves the esterification of 2-Naphthaleneacetic acid with 2-(diethylamino)ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthaleneacetic acid derivatives, while reduction can produce various naphthalene-based alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential effects on cellular processes. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical pathways.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its interactions with biological targets may lead to the development of new drugs for treating various diseases.
Industry
In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Naphthaleneacetic acid, alpha-(2-naphthyl)-, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Naphthaleneacetic acid: A simpler derivative with similar structural features.
2-Naphthylacetic acid: Another related compound with comparable properties.
Beta-Naphthylacetic acid: A closely related compound with slight structural differences.
Uniqueness
What sets 2-Naphthaleneacetic acid, alpha-(2-naphthyl)-, 2-(diethylamino)ethyl ester, hydrochloride apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
63905-79-3 |
|---|---|
Molecular Formula |
C28H30ClNO2 |
Molecular Weight |
448.0 g/mol |
IUPAC Name |
2-(2,2-dinaphthalen-2-ylacetyl)oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C28H29NO2.ClH/c1-3-29(4-2)17-18-31-28(30)27(25-15-13-21-9-5-7-11-23(21)19-25)26-16-14-22-10-6-8-12-24(22)20-26;/h5-16,19-20,27H,3-4,17-18H2,1-2H3;1H |
InChI Key |
CNCOQPXJERKGEX-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C(C1=CC2=CC=CC=C2C=C1)C3=CC4=CC=CC=C4C=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


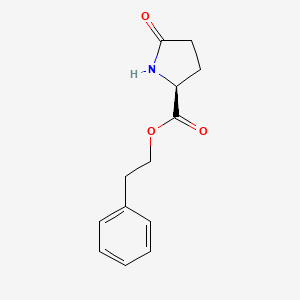
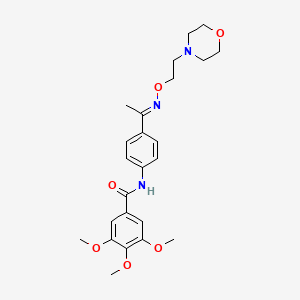

![1-(2-Cyanoethyl)-2-[4-[(2-ethoxyethyl)ethylamino]phenyl]benz[cd]indolium chloride](/img/structure/B13769711.png)

